CYP3A4/5 Inhibition: Lower Off-Target Liability vs. Chemically Similar Comparator
The target compound displays substantially weaker CYP3A4/5 inhibition (IC50 = 20,000 nM) compared to the downstream analog CHEMBL4633246 (IC50 = 5,500 nM), representing a 3.6-fold reduction in CYP3A4/5 liability [1]. This lower CYP inhibition may translate to reduced risk of metabolism-based drug-drug interactions when candidates from this series advance through lead optimization.
| Evidence Dimension | CYP3A4/5 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 20,000 nM |
| Comparator Or Baseline | CHEMBL4633246 (distinct 1,3-dihydroimidazole-2-thione derivative) IC50 = 5,500 nM |
| Quantified Difference | 3.6-fold weaker inhibition (higher IC50) |
| Conditions | Human liver microsome assay, testosterone as substrate, NADPH regenerating system, 10-30 min incubation |
Why This Matters
For researchers optimizing ADME-Tox profiles in the DβH inhibitor series, this compound offers a meaningful CYP3A4/5 safety window advantage over related structures, reducing the likelihood of CYP-driven metabolic interactions.
- [1] BindingDB entry for 1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione (monomer ID BDBM50538344). Affinity Data: IC50 = 2.00E+4 nM, Inhibition of CYP3A4/5 in human liver microsomes. CHEMBL4633246 data: IC50 = 5.50E+3 nM. View Source
